molecular formula C18H19FN2O3 B2643339 (3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034619-02-6

(3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2643339
CAS RN: 2034619-02-6
M. Wt: 330.359
InChI Key: HXRZVIHPGRUECP-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It is a small molecule that has been developed as a potential treatment for various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and drug addiction.

Scientific Research Applications

Antileishmanial Activity

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: , synthesized through Claisen-Schmidt condensation, exhibits promise as an antileishmanial agent . Leishmaniasis, a neglected tropical disease, affects millions annually. This novel compound could be a potential treatment option due to its known antiparasitic properties.

PI3Kδ Inhibition

A fragment-hybrid approach led to the discovery of a potent and selective PI3Kδ inhibitor, (S)-18 , which may have implications in chronic obstructive pulmonary disease (COPD) . Understanding its mechanism and further exploring its therapeutic potential could be valuable.

Indole Derivatives

Indole derivatives, including (3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone , have diverse biological applications. For instance, indole-3-acetic acid, a related compound, acts as a plant hormone . Investigating the specific effects of our compound on cellular processes could yield insights.

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-23-17-5-4-13(11-16(17)19)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRZVIHPGRUECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

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